3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine
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Overview
Description
3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine is a heterocyclic compound that combines the structural features of triazole and thiazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine typically involves multicomponent reactions. One common method involves the reaction of Schiff bases derived from 4-amino-2-methyl-5-methylthio-1,2,4-triazole-3-thione with phenacyl bromides . This reaction yields 7-aroyl-6-aryl-6,7-dihydro-1-methyl-3-methylthio-1,2,4-triazolo[3,4-b][1,3]thiazine derivatives .
Industrial Production Methods
the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazole or thiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes like carbonic anhydrase, thereby inhibiting their activity . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiadiazines and triazolothiadiazoles, which share structural similarities and pharmacological activities .
Uniqueness
What sets 3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine apart is its unique combination of triazole and thiazine rings, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable target for further research and development .
Properties
CAS No. |
94835-57-1 |
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Molecular Formula |
C17H15N3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3,7-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine |
InChI |
InChI=1S/C17H15N3S/c1-3-7-13(8-4-1)15-11-12-20-16(18-19-17(20)21-15)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
SSAXLBDQHUDLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SC1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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